N,N-dimethyl-2-phenoxypropanamide
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Overview
Description
N,N-dimethyl-2-phenoxypropanamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two methyl groups and the alpha carbon is bonded to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimethylamine and Propionyl Chloride Reaction: One common method involves the reaction of dimethylamine with propionyl chloride. The reaction is typically carried out in an organic solvent at a controlled temperature range of -10 to 25°C.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid (PPA) or Lewis acids.
Industrial Production Methods: The industrial production of N,N-dimethyl-2-phenoxypropanamide generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-phenoxypropanamide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N-dimethyl-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenoxypropanamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
N,N-dimethylformamide (DMF): A widely used solvent in organic synthesis with similar amide functionality.
N,N-dimethylacetamide (DMAc): Another solvent with similar properties but different steric and electronic effects.
N,N-dimethylpropionamide: A homologous compound with a similar structure but without the phenoxy group.
Uniqueness: N,N-dimethyl-2-phenoxypropanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N,N-dimethyl-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)12(2)3)14-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSSYOEWYUPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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